N-Sulfinyl-2,3,5,6-tetrafluoroaniline
Description
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Structure
3D Structure
Properties
CAS No. |
103614-94-4 |
|---|---|
Molecular Formula |
C6HF4NOS |
Molecular Weight |
211.14 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-(sulfinylamino)benzene |
InChI |
InChI=1S/C6HF4NOS/c7-2-1-3(8)5(10)6(4(2)9)11-13-12/h1H |
InChI Key |
KFKOCYWIXOQMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N=S=O)F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations
Reactivity Patterns of the N=S=O Moiety in Fluorinated Systems
The N=S=O group is an intriguing functional moiety, exhibiting a dualistic nature in its chemical reactivity. The presence of a perfluorinated aryl substituent dramatically influences the electronic characteristics and, consequently, the reaction pathways of the sulfinyl group.
Influence of Fluorine Atoms on Reaction Pathways
The four fluorine atoms on the aniline (B41778) ring exert a profound influence on the reactivity of the N=S=O group through a combination of inductive and resonance effects. The potent electron-withdrawing inductive effect (-I) of fluorine atoms deactivates the aromatic ring towards electrophilic substitution but, more importantly, it significantly modulates the electronic properties of the attached sulfinylamino group. This heightened electrophilicity of the sulfur center in N-Sulfinyl-2,3,5,6-tetrafluoroaniline makes it a more reactive partner in reactions initiated by nucleophilic attack. This is a key factor in its participation in cycloaddition and heterometathesis reactions. N-sulfinyl compounds bearing electron-withdrawing groups are known to react rapidly in cycloadditions, often at low temperatures and in an exothermic manner. clockss.org
Transformations Involving this compound
This compound is a versatile reagent that participates in a variety of organic transformations, leading to the formation of complex heterocyclic structures and facilitating carbon-nitrogen bond formation.
Participation in Cycloaddition Reactions (e.g., formation of pyrroles)
N-sulfinylamines are effective dienophiles in Diels-Alder reactions. pageplace.deresearchgate.net While specific studies detailing the use of this compound in pyrrole (B145914) synthesis are not extensively documented in the available literature, the general reactivity of related N-sulfonyl and N-sulfinyl compounds provides a strong basis for its potential in such transformations. For instance, polysubstituted pyrroles can be prepared from N-sulfinyl imines through aromatization of pyrrolidine (B122466) intermediates. nih.gov The synthesis of pyrroles from terminal alkynes and N-sulfonyl azides proceeds via the formation of 1-sulfonyl-1,2,3-triazoles, which then react to form the pyrrole ring. organic-chemistry.org Given the enhanced reactivity of N-sulfinyl compounds with electron-withdrawing groups, it is highly probable that this compound would readily participate in [4+2] cycloadditions with suitable dienes to form dihydrothiazine oxide derivatives, which can serve as precursors to various nitrogen-containing heterocycles. The high regioselectivity often observed in these reactions is a significant advantage. clockss.org
The general scheme for a Diels-Alder reaction involving an N-sulfinyl dienophile is presented below:
| Reactants | Conditions | Product |
|---|---|---|
| N-Sulfinyl Compound + 1,3-Diene | Typically low temperatures | 3,6-Dihydro-1,2-thiazine 1-oxide |
Role in Catalytic Oxo/Imido Heterometathesis for Carbon-Nitrogen Double Bond Formation
N-sulfinylamines serve as efficient imido group transfer reagents in oxo/imido heterometathesis reactions, a powerful method for the formation of carbon-nitrogen double bonds. rsc.orgrsc.org This transformation involves the reaction of an N-sulfinylamine with a metal-oxo complex to generate a metal-imido intermediate, which then reacts with a carbonyl compound to form an imine and regenerate the metal-oxo species, thus completing the catalytic cycle.
The electron-withdrawing tetrafluorophenyl group in this compound is expected to facilitate the initial metathesis step with the metal-oxo complex, making it a highly effective imido transfer agent. rsc.org This reactivity is particularly valuable for the synthesis of imines from ketones and aldehydes, which are fundamental building blocks in organic synthesis. The general catalytic cycle for oxo/imido heterometathesis is depicted as follows:
| Step | Reactants | Products |
|---|---|---|
| 1. Imido Transfer | Metal-Oxo Complex + R-N=S=O | Metal-Imido Complex + SO₂ |
| 2. Imine Formation | Metal-Imido Complex + R'₂C=O | Imine (R'₂C=N-R) + Metal-Oxo Complex |
Mechanistic Pathways of Derivatization Reactions
The derivatization reactions of this compound are governed by mechanistic pathways that are influenced by the electronic nature of the reactants and reaction conditions.
In cycloaddition reactions, the mechanism can be either a concerted pericyclic process or a stepwise pathway involving a dipolar intermediate. clockss.orgrsc.org The presence of the electron-withdrawing tetrafluorophenyl group likely favors a more polarized transition state, potentially leading to a stepwise mechanism. The regioselectivity of these cycloadditions can generally be rationalized by considering the stability of the potential dipolar intermediates. clockss.org
For the oxo/imido heterometathesis, the mechanism involves a [2+2] cycloaddition between the N=S=O group and the metal-oxo bond, followed by a cycloreversion to release sulfur dioxide and form the metal-imido complex. This intermediate then undergoes a similar [2+2] cycloaddition/cycloreversion sequence with the carbonyl compound to yield the imine product and regenerate the metal-oxo catalyst.
Further derivatization of the initial cycloadducts or imine products can lead to a wide array of complex molecules. The specific mechanistic pathways for these subsequent transformations would depend on the nature of the reagents and the functional groups present in the substrates.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Computational studies utilizing Density Functional Theory (DFT) have been instrumental in elucidating the molecular structure, electronic properties, and reactivity of N-sulfinylanilines, including N-Sulfinyl-2,3,5,6-tetrafluoroaniline. DFT methods, which account for electron correlation effects, offer a more accurate description of molecular properties compared to earlier computational approaches like the Hartree-Fock method. chemrxiv.org
In the broader context of N-sulfinylanilines, quantum chemical calculations have been employed to determine stable molecular configurations. For instance, studies on related N-sulfinylanilines have shown a preference for non-planar Z,Z configurations in isolated molecules, a finding that is consistent with crystallographic data. researchgate.net For this compound, theoretical calculations have been crucial in understanding the influence of the highly fluorinated phenyl ring on the molecule's electronic structure.
One of the key findings from computational analyses is the significant impact of fluorine substitution on the molecular orbitals. In N-sulfinylaniline and N-sulfinyl-4-fluoroaniline, the highest occupied molecular orbital (HOMO) possesses a2 (B175372) symmetry, while the subsequent orbital (HOMO-1) has b1 symmetry. researchgate.net However, this order is reversed in this compound. researchgate.net This inversion highlights the profound electronic perturbations induced by the four fluorine atoms on the phenyl ring.
| Compound | HOMO Symmetry | HOMO-1 Symmetry |
| N-sulfinylaniline | a2 | b1 |
| N-sulfinyl-4-fluoroaniline | a2 | b1 |
| This compound | b1 | a2 |
Table 1: Comparison of Highest Occupied Molecular Orbital Symmetries in Selected N-Sulfinylanilines. researchgate.net
Quantum Chemical Descriptors for Reactivity Prediction
While specific studies detailing a full suite of quantum chemical descriptors for this compound are not extensively documented in the provided search results, the calculated properties of its molecular orbitals provide insight into its reactivity. The energies and symmetries of the HOMO and the lowest unoccupied molecular orbital (LUMO) are fundamental descriptors for predicting a molecule's behavior in chemical reactions.
The reversal of the HOMO and HOMO-1 orbital order in this compound compared to its non-fluorinated counterpart suggests a different reactivity profile. researchgate.net The HOMO energy is directly related to the ionization potential and indicates the molecule's ability to donate electrons. The LUMO energy, conversely, relates to the electron affinity and the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.
Computational studies on related compounds often use DFT to calculate these and other descriptors, such as molecular electrostatic potential maps, to understand structure-reactivity relationships. ssrn.com For this compound, the strong electron-withdrawing nature of the tetrafluorophenyl group, as confirmed by computational studies, would be expected to lower the energy of both the HOMO and LUMO, influencing its electrophilic and nucleophilic interactions.
Analysis of Electronic Effects and Aromaticity in the Tetrafluorophenyl Moiety
The tetrafluorophenyl group in this compound exerts strong electronic effects that significantly modify the properties of the entire molecule. The four fluorine atoms are potent electron-withdrawing groups due to their high electronegativity. This inductive effect is a primary determinant of the molecule's electronic character.
Computational studies have confirmed that the N-sulfinyl group's interaction with a p-fluorophenyl ring is analogous to that of a nitro group, classifying it as a strong electron-withdrawing substituent. researchgate.net This effect is amplified in the tetrafluorinated derivative. The successive introduction of fluorine atoms into the benzene (B151609) ring of aniline (B41778) derivatives leads to an increase in the first ionization potential. researchgate.net This trend indicates a stabilization of the occupied molecular orbitals and a decrease in the molecule's ability to be oxidized.
Role As a Synthetic Building Block and Reagent in Advanced Organic Synthesis
Precursor in Heterocycle Synthesis (e.g., Nitrogen-containing Rings)
The N-sulfinyl group is a versatile functional group known for its participation in cycloaddition reactions, making N-sulfinyl compounds valuable precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles. Generally, the N=S=O moiety can act as a dienophile in Diels-Alder reactions, reacting with 1,3-dienes to form six-membered dihydrothiazine oxide rings. This reactivity is a cornerstone of N-sulfinyl compounds in heterocyclic synthesis. arkat-usa.org
Application in the Construction of Fluorine-Containing Organic Frameworks
Fluorine-containing organic frameworks, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), are advanced materials prized for their unique properties, including high thermal stability, chemical resistance, and specific surface characteristics. The incorporation of fluorine atoms can impart hydrophobicity and alter the electronic environment of the framework's pores.
The construction of these frameworks requires specific molecular building blocks (linkers or nodes) that possess suitable functional groups for polymerization or coordination. Despite the potential for N-Sulfinyl-2,3,5,6-tetrafluoroaniline to serve as a novel, fluorine-rich building block, there is currently no published research demonstrating its application in the synthesis of such materials. The primary strategies for creating fluorinated frameworks typically involve the use of polyfluorinated carboxylic acids, pyridyls, or other ligands capable of forming robust, porous networks. The suitability and reactivity of the N-sulfinyl group as a linking moiety for the construction of stable, porous organic frameworks have not been explored for this specific compound.
Exploration of Derivatives and Analogues with Perfluorinated Moieties
Synthesis and Reactivity of N-Sulfinylpentafluoroaniline
The synthesis of N-sulfinylanilines, including those bearing perfluorinated substituents, is commonly achieved through the reaction of the corresponding aniline (B41778) with thionyl chloride (SOCl₂). researchgate.net This method is anticipated to be applicable for the preparation of N-sulfinylpentafluoroaniline from pentafluoroaniline. The reaction proceeds with the elimination of hydrogen chloride, yielding the desired N-sulfinyl derivative.
The reactivity of the N=S=O group in N-sulfinylanilines is significantly influenced by the substituents on the aromatic ring. Highly electron-deficient N-sulfinyl compounds exhibit the most rapid reactions with 1,3-dienes. pageplace.de The presence of five highly electronegative fluorine atoms in N-sulfinylpentafluoroaniline renders the sulfinyl group strongly electrophilic. This heightened electrophilicity makes it a potent dienophile in hetero-Diels-Alder reactions. pageplace.de In these [4+2] cycloaddition reactions, the N-sulfinylaniline acts as a heterodienophile, reacting with a conjugated diene to form a 3,6-dihydro-1,2-thiazine 1-oxide ring system. The strong electron-withdrawing nature of the pentafluorophenyl group is expected to accelerate the rate of these cycloaddition reactions compared to non-fluorinated or less-fluorinated analogues. clockss.org
Comparative Studies with Other Substituted N-Sulfinylanilines
To understand the impact of different substituents on the reactivity of the N-sulfinyl group, a comparative analysis with other substituted N-sulfinylanilines, such as N-Sulfinyl-3,5-bis(trifluoromethyl)aniline and N-Sulfinyl-2,4,6-tribromoaniline, is insightful. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in the reactivity of the N-sulfinylaniline in reactions like the Diels-Alder cycloaddition. studypug.comcdn-website.com
N-Sulfinyl-3,5-bis(trifluoromethyl)aniline: The trifluoromethyl group (CF₃) is a potent electron-withdrawing group. In N-Sulfinyl-3,5-bis(trifluoromethyl)aniline, the two CF₃ groups significantly decrease the electron density on the aromatic ring and, consequently, on the N=S=O moiety. This enhances the electrophilicity of the sulfinyl group, making it a highly reactive dienophile. Studies on N-sulfinyl-3-(trifluoromethyl)aniline have shown its participation in Diels-Alder reactions with dienes like norbornene and norbornadiene, leading to the formation of the corresponding cycloadducts. researchgate.net The presence of two trifluoromethyl groups in the 3,5-positions is expected to further amplify this reactivity.
N-Sulfinyl-2,4,6-tribromoaniline: In contrast to the fluorine and trifluoromethyl substituents, bromine is a less electronegative halogen. While it is considered an electron-withdrawing group through its inductive effect, it can also donate electron density to the aromatic ring via resonance. youtube.com However, in the case of 2,4,6-tribromoaniline, the cumulative inductive effect of three bromine atoms deactivates the ring. When converted to N-Sulfinyl-2,4,6-tribromoaniline, the electron-withdrawing nature of the tribromophenyl group would still render the N=S=O group electrophilic, though likely to a lesser extent than its highly fluorinated counterparts. The steric bulk of the ortho-bromine atoms might also influence the approach of the diene in cycloaddition reactions.
The general trend in reactivity for N-sulfinylanilines in Diels-Alder reactions is that electron-withdrawing groups on the aniline ring increase the reaction rate by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). clockss.org Therefore, the reactivity is expected to follow the order: N-Sulfinylpentafluoroaniline > N-Sulfinyl-3,5-bis(trifluoromethyl)aniline > N-Sulfinyl-2,4,6-tribromoaniline.
Below is a comparative table summarizing the expected properties and reactivity of these compounds.
| Compound | Substituents | Electronic Effect of Substituents | Expected Reactivity in Diels-Alder Reactions |
| N-Sulfinylpentafluoroaniline | -F (x5) | Strongly Electron-Withdrawing | Very High |
| N-Sulfinyl-3,5-bis(trifluoromethyl)aniline | -CF₃ (x2) | Strongly Electron-Withdrawing | High |
| N-Sulfinyl-2,4,6-tribromoaniline | -Br (x3) | Moderately Electron-Withdrawing | Moderate |
N-Sulfinyl-2,3,5,6-tetrafluoroaniline as a Reference Compound in Fluorine Chemistry Research
The unique properties of fluorinated organic compounds have led to their widespread use in various fields, including medicinal chemistry, materials science, and agrochemicals. researchgate.netacs.org In the realm of fluorine chemistry research, the availability of well-characterized reference compounds is crucial for the development and validation of analytical methods, particularly ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org
Furthermore, polyfluorinated aromatic compounds are pivotal in the study of fluorine's influence on molecular properties and reaction mechanisms. researchgate.net The reactivity of the N=S=O group, modulated by the tetrafluorophenyl ring, could serve as a benchmark for comparative kinetic studies of other fluorinated N-sulfinylanilines. Its well-defined structure and the high sensitivity of the ¹⁹F nucleus to its chemical environment would allow for precise monitoring of chemical transformations. nih.govrsc.org The increasing importance of fluorinated compounds in drug discovery and materials science necessitates a robust toolkit of analytical standards, and compounds like this compound could play a valuable role in advancing these research areas. bohrium.com
Future Research Directions and Potential Academic Applications
Development of Novel Catalytic Systems Utilizing N-Sulfinyl-2,3,5,6-tetrafluoroaniline
The electrophilicity of the sulfur atom and the potential for the N-sulfinyl group to act as a versatile ligand or reactant make this compound a promising candidate for the development of new catalytic systems. Future research in this area could focus on its application in asymmetric synthesis, where the development of chiral catalysts is a key objective.
One promising direction is the use of this compound as a precursor to chiral N-sulfinylimines. These imines are valuable intermediates in the asymmetric synthesis of amines, which are important building blocks for pharmaceuticals and other biologically active molecules. The fluorinated aniline (B41778) backbone could enhance the stereoselectivity of reactions by influencing the conformational rigidity and electronic properties of the imine.
Furthermore, the N-sulfinyl group can coordinate to transition metals, suggesting that this compound could serve as a ligand in novel metal-based catalysts. The electronic effects of the tetrafluorophenyl group could tune the catalytic activity of the metal center, potentially leading to catalysts with enhanced performance in reactions such as cross-coupling, hydrogenation, and oxidation. Research in this area would involve the synthesis and characterization of new metal complexes and the evaluation of their catalytic efficacy in a range of organic transformations.
A summary of potential research areas in catalysis is presented in the table below:
| Research Area in Catalysis | Potential Role of this compound | Expected Outcomes |
| Asymmetric Synthesis | Precursor to chiral N-sulfinylimines | Highly enantioselective synthesis of chiral amines |
| Transition Metal Catalysis | Ligand for novel metal complexes | Catalysts with enhanced activity and selectivity |
| Organocatalysis | Electrophilic activator | New methods for carbon-carbon and carbon-heteroatom bond formation |
Design of Advanced Fluorine-Containing Materials through this compound Derived Methodologies
The high fluorine content of this compound makes it an attractive building block for the synthesis of advanced fluorine-containing materials. Fluorinated materials often exhibit unique properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics.
One area of investigation could be the incorporation of the 2,3,5,6-tetrafluorophenyl moiety into polymers. The N-sulfinyl group can be transformed into other functional groups, such as sulfonamides, which can then be polymerized. The resulting fluorinated polymers could find applications as high-performance plastics, membranes for gas separation, or as dielectric materials in microelectronics.
Another potential application is in the development of new liquid crystals. The rigid, rod-like structure of the tetrafluorophenyl group, combined with the polar N=S=O group, could lead to molecules with interesting mesomorphic properties. By designing and synthesizing derivatives of this compound, it may be possible to create new liquid crystalline materials with tailored properties for use in display technologies and optical sensors.
The table below outlines potential applications in materials science:
| Material Type | Synthetic Approach | Potential Properties and Applications |
| Fluorinated Polymers | Polymerization of sulfonamide derivatives | High thermal stability, chemical resistance; applications in aerospace and electronics |
| Liquid Crystals | Synthesis of derivatives with mesogenic groups | Novel mesomorphic behavior; applications in displays and optical devices |
| Functional Coatings | Surface modification using N-sulfinyl chemistry | Hydrophobic and oleophobic surfaces with enhanced durability |
Deeper Computational Probes into Reaction Dynamics and Selectivity of this compound Reactions
Computational chemistry offers a powerful tool to understand the reactivity and selectivity of reactions involving this compound at a molecular level. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule and to model its behavior in various chemical reactions.
Future computational studies could focus on elucidating the mechanisms of reactions where this compound acts as a reactant or a catalyst. For example, modeling the transition states of reactions involving nucleophilic attack on the sulfur atom could provide insights into the factors that control the stereoselectivity of these processes. This understanding is crucial for the rational design of new synthetic methodologies.
Furthermore, computational methods can be used to predict the properties of new materials derived from this compound. For instance, the electronic band structure of polymers and the optical properties of liquid crystals can be calculated to guide the experimental synthesis of materials with desired characteristics.
Key areas for future computational research are summarized below:
| Computational Method | Research Focus | Desired Insights |
| Density Functional Theory (DFT) | Reaction mechanisms and transition state analysis | Understanding factors controlling reactivity and selectivity |
| Molecular Dynamics (MD) | Conformational analysis and intermolecular interactions | Predicting the bulk properties of materials |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or catalysis in complex environments | Elucidating the role of the fluorinated aniline in biological or catalytic systems |
Q & A
Q. What are the optimal conditions for electrosynthesizing PTFANI, and how does its conductivity compare to unsubstituted polyaniline (PANI)?
PTFANI is synthesized via electrochemical polymerization of 2,3,5,6-tetrafluoroaniline (TFANI) in acidic aqueous media (e.g., 1 M HClO₄). Key parameters include:
- pH < 1.85 : Ensures protonation of imine groups, enabling anion (e.g., ClO₄⁻) insertion during redox cycling .
- Potential range : Cyclic voltammetry between -0.2 V and +1.0 V (vs. Ag/AgCl) for controlled polymer growth . PTFANI exhibits lower conductivity than PANI due to electron-withdrawing fluorine substituents, which reduce π-conjugation and hinder oxidation to the pernigraniline form. XPS data (Table 1) confirms a lower ClO₄⁻/TFANI unit ratio (1:3 vs. 1:2 in PANI), reflecting reduced charge-carrier density .
Q. How do fluorinated substituents influence the UV-Vis spectral properties of PTFANI?
Fluorine atoms induce a hypsochromic shift in PTFANI’s electronic transitions:
- π–π transition*: Shifts from 320 nm (PANI) to 286 nm.
- Quinoid band : Shifts from 640 nm (PANI) to 445 nm . This blue shift arises from reduced electron density on the polymer backbone, lowering basicity and stabilizing higher-energy transitions. Spectroelectrochemical analysis at varying pH and potentials can correlate these shifts with oxidation states (e.g., leucoemeraldine to emeraldine) .
Q. What characterization methods are critical for analyzing PTFANI’s redox behavior?
- Electrochemical Quartz Crystal Microbalance (EQCM) : Tracks mass changes during redox cycling. At pH < 1.85, mass increases due to ClO₄⁻ anion insertion (1 anion per 3 TFANI units), with no proton transfer .
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies elemental ratios (e.g., F/N, ClO₄⁻/N) and oxidation states. For PTFANI, XPS confirms protonated imine sites and anion doping .
- Potential-pH diagrams : Reveal redox transitions (e.g., E₁/₂ shifts with pH) and proton/anion involvement (Figure 5) .
Advanced Research Questions
Q. How does PTFANI’s redox mechanism differ between acidic (pH < 1.85) and neutral/basic conditions?
- pH < 1.85 : Redox processes involve anion insertion without proton exchange. The leucoemeraldine base (LEB) oxidizes to emeraldine salt (ES) via ClO₄⁻ doping, as shown by EQCM mass gain and XPS ClO₄⁻ signals .
- pH > 1.85 : Oxidation of LEB to emeraldine base (EB) involves 1 H⁺ release per electron transfer (slope = -66 mV/pH). No anion insertion occurs, as confirmed by negligible EQCM mass changes . The absence of pernigraniline formation (due to fluorine’s electron-withdrawing effects) limits redox versatility compared to PANI .
Q. What strategies enhance PTFANI’s utility in gas sensing, particularly for ammonia detection?
PTFANI’s low conductivity is leveraged in heterojunction devices with conductive materials like lutetium bisphthalocyanine (LuPc₂):
- Fabrication : Electrodeposit PTFANI and LuPc₂ laterally on interdigitated electrodes to create a double heterojunction .
- Mechanism : Ammonia interacts with PTFANI, altering its work function and modulating LuPc₂’s conductivity. The heterojunction amplifies response signals, achieving a detection limit of 450 ppb , even in humid conditions .
- Optimization : Adjust PTFANI film thickness (via electrosynthesis cycles) and LuPc₂ loading to balance sensitivity and response time .
Q. How can spectroscopic and electrochemical data resolve contradictions in PTFANI’s reported redox properties?
Discrepancies in redox behavior (e.g., pKa variability ) are addressed via:
- Combined spectroelectrochemistry : Correlate UV-Vis absorption changes (e.g., LEB → EB transition) with cyclic voltammetry peaks to assign redox states unambiguously .
- Hammett analysis : Estimate pKa,E using substituent effects. Fluorine’s σₚ value (-0.07) predicts a pKa,E shift from 3.0 (PANI) to 1.85 for PTFANI, consistent with experimental data .
- Morphological studies : AFM/SEM imaging reveals how film roughness impacts apparent electrochemical activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
